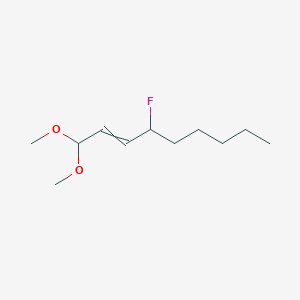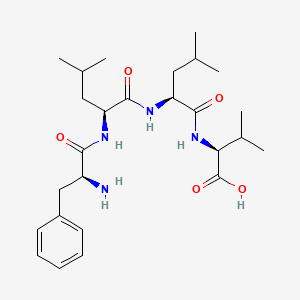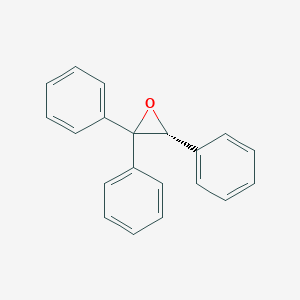![molecular formula C15H14O5 B12565567 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one CAS No. 160177-41-3](/img/structure/B12565567.png)
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a dioxolane ring and a 3-methylbut-2-en-1-yloxy group.
準備方法
The synthesis of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include a benzopyran derivative and a dioxolane derivative.
Coupling Reaction: The benzopyran derivative is coupled with the dioxolane derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3-Methylbut-2-en-1-yloxy Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
化学反応の分析
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the ether bond and the formation of corresponding alcohols and acids.
科学的研究の応用
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex flavonoid derivatives and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting the proliferation of cancer cells.
類似化合物との比較
9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-gbenzopyran-6-one can be compared with other similar compounds, such as:
Imperatorin: A furanocoumarin with similar structural features and biological activities.
Marmelosin: Another furanocoumarin with comparable properties.
Ammidin: A compound with a similar benzopyran framework and biological activities.
The uniqueness of 9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo4,5-g
特性
CAS番号 |
160177-41-3 |
|---|---|
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC名 |
9-(3-methylbut-2-enoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H14O5/c1-9(2)5-6-17-14-10-3-4-13(16)20-11(10)7-12-15(14)19-8-18-12/h3-5,7H,6,8H2,1-2H3 |
InChIキー |
LVDCFTVFEPEBSA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
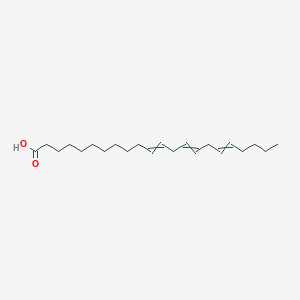
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
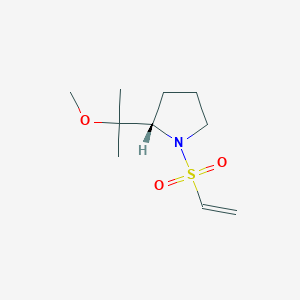
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
